molecular formula C14H11NOS B11870272 2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-63-8

2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B11870272
CAS No.: 918107-63-8
M. Wt: 241.31 g/mol
InChI Key: VKZAXEGRPXHCLN-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene moiety attached to an isothiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalene derivatives with isothiazolone precursors. One common method includes the use of naphthalene-2-carbaldehyde and 3-mercapto-1,2,4-triazole under specific conditions to form the desired isothiazolone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to other sulfur-containing heterocycles.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur heterocycles.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or cellular membranes. The isothiazolone ring is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one
  • 2-(Phenylmethyl)isothiazol-3(2H)-one
  • 2-(Benzyl)isothiazol-3(2H)-one

Uniqueness

2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other isothiazolone derivatives that may have different substituents.

Properties

CAS No.

918107-63-8

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C14H11NOS/c16-14-7-8-17-15(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2

InChI Key

VKZAXEGRPXHCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=CS3

Origin of Product

United States

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